Cyclosporin D-d4
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Overview
Description
Cyclosporin D-d4 is a nonpolar cyclic oligopeptide with immunosuppressant activity. It is a deuterium-labeled analogue of Cyclosporin D, which is part of the cyclosporine family known for their selective immunosuppressive properties. These compounds are primarily used to prevent organ transplant rejection and treat various autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin D-d4 involves the incorporation of deuterium atoms into the Cyclosporin D molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of specific fungi, such as Tolypocladium inflatum, followed by chemical modification to introduce deuterium. The final product is purified using advanced chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin D-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.
Reduction: This reaction can be used to modify specific functional groups within the molecule.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, often used in the synthesis of analogues.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogues .
Scientific Research Applications
Cyclosporin D-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the structure and dynamics of peptides.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and organ transplantation.
Industry: Used in the development of new immunosuppressive drugs and as a tool in drug delivery research.
Mechanism of Action
Cyclosporin D-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex then inhibits the phosphatase activity of calcineurin, a key enzyme in the activation of T-cells. By inhibiting calcineurin, this compound prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Comparison with Similar Compounds
Cyclosporin A: Another member of the cyclosporine family, known for its potent immunosuppressive properties.
Cyclosporin B: Similar in structure to Cyclosporin A but with different immunosuppressive activity.
Cyclosporin C: Another analogue with distinct biological activity.
Uniqueness of Cyclosporin D-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in various research applications. The incorporation of deuterium can also affect the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C36H72N4O5 |
---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
butane;(E,3R,4R)-7,8,8,8-tetradeuterio-3-hydroxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-N-[(3S)-2-methyl-4-oxopentan-3-yl]oct-6-enamide |
InChI |
InChI=1S/C28H52N4O5.2C4H10/c1-12-13-14-19(8)25(34)24(27(36)30-22(17(4)5)20(9)33)32(11)28(37)23(18(6)7)31-26(35)21(29-10)15-16(2)3;2*1-3-4-2/h12-13,16-19,21-25,29,34H,14-15H2,1-11H3,(H,30,36)(H,31,35);2*3-4H2,1-2H3/b13-12+;;/t19-,21+,22+,23+,24?,25-;;/m1../s1/i1D3,12D;; |
InChI Key |
LLBPSBFVMIUUCI-DWSJMULZSA-N |
Isomeric SMILES |
[2H]/C(=C\C[C@@H](C)[C@H](C(C(=O)N[C@@H](C(C)C)C(=O)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)O)/C([2H])([2H])[2H].CCCC.CCCC |
Canonical SMILES |
CCCC.CCCC.CC=CCC(C)C(C(C(=O)NC(C(C)C)C(=O)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC)O |
Origin of Product |
United States |
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